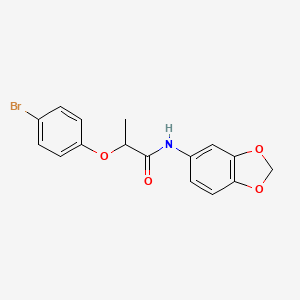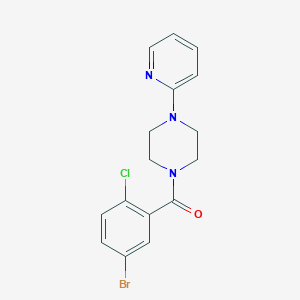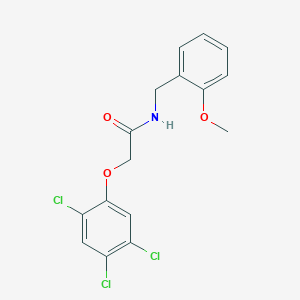![molecular formula C14H8Cl3N3O2 B4113113 4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Descripción general
Descripción
4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP, and its molecular formula is C13H7Cl3N4O2.
Mecanismo De Acción
The mechanism of action of TFP is not fully understood. However, it has been reported to interact with various enzymes and proteins, leading to its observed biological activities. For example, TFP has been reported to inhibit the activity of protein tyrosine phosphatase 1B by binding to its active site. This inhibition leads to an increase in insulin sensitivity, which is beneficial for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
TFP has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, indicating its potential use as an antifungal and antibacterial agent. TFP has also been reported to have herbicidal activity, making it a potential candidate for weed control. Additionally, TFP has been reported to be a fluorescent probe for the detection of metal ions, indicating its potential use in analytical chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFP in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, TFP has been extensively studied, and its properties and applications are well-documented in the literature. However, one limitation of using TFP is its potential toxicity, which may limit its use in certain experiments. It is important to handle TFP with care and follow appropriate safety protocols when working with this compound.
Direcciones Futuras
There are several future directions for the study of TFP. One potential application is its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, TFP may be further studied for its potential use as an inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity. Furthermore, TFP may be further studied for its potential use as an antifungal, antibacterial, or herbicidal agent. Overall, the study of TFP has the potential to lead to the development of new drugs and analytical tools.
Aplicaciones Científicas De Investigación
TFP has been extensively studied in scientific research due to its potential applications in various fields. It has been reported to have antifungal, antibacterial, and herbicidal properties. TFP has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, TFP has been reported to be an effective inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity.
Propiedades
IUPAC Name |
3-pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3O2/c15-9-5-11(17)12(6-10(9)16)21-7-13-19-14(20-22-13)8-1-3-18-4-2-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLDCZFTFCYRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)COC3=CC(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridin-4-yl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![2,2'-{[(4-methylphenyl)sulfonyl]imino}bis(N-cyclohexylacetamide)](/img/structure/B4113049.png)

![methyl N-[(3-phenyl-1-adamantyl)carbonyl]valinate](/img/structure/B4113052.png)
![N-(4-bromophenyl)-3-[(2-chloro-6-nitrophenyl)thio]propanamide](/img/structure/B4113058.png)


![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)

![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4113140.png)

